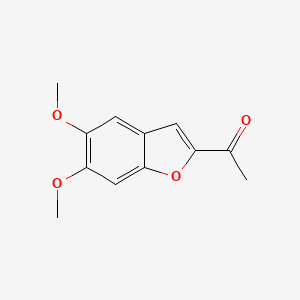
Eupatarone
説明
Eupatorene (also known as EPT) is a synthetic compound that has been developed to be used as a research tool in scientific studies. EPT is a derivative of the naturally occurring hormone progesterone and has been used in a variety of scientific studies to investigate the effects of hormones on biological systems. The purpose of
科学的研究の応用
Eupatarone Identification and Composition
Eupatarone, a new benzofuran, was identified in Eupatorium sternbergianum, along with other compounds like 2-hydroxy-4, 5-dimethoxybenzaldehyde, and various flavanones (González et al., 1982). This discovery forms the basis for understanding the chemical composition of Eupatorium species and its potential applications.
Proteomics and Pharmacological Activities
Eupatarone's potential in proteomics, a field that deals with the study of proteins, is indirectly highlighted by the advancements in proteomics research, which include cross-linking/mass spectrometry and increased data volumes for generating hypotheses (Rappsilber, 2012). This technological progress can aid in exploring eupatarone's protein interactions and pharmacological impacts.
Anti-Inflammatory and Anti-Oxidative Properties
Eupafolin, another major active component found in Eupatorium, exhibits significant anti-inflammatory and anti-oxidative effects, especiallyin skin conditions. Studies have shown that eupafolin inhibits cyclooxygenase-2 (COX-2) expression and prostaglandin-E2 (PGE2) production in human dermal fibroblasts, indicating potential for treating inflammatory responses in dermatologic diseases (Tsai et al., 2014).
Neuroprotective Effects
Research on eupafolin has also demonstrated its neuroprotective effects. In a study involving rats, eupafolin significantly reduced seizures and neuronal cell death induced by kainic acid, suggesting its potential in treating epilepsy and protecting against glutamate-induced neurotoxicity (Jean et al., 2022).
Pharmacological and Analytical Aspects
Eupafolin has been recognized for its pharmacological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities. This comprehensive analysis underscores eupafolin's potential in various health sectors, further supported by the importance of analytical techniques for its identification and quantification in medicinal plants (Patel, 2022).
Skin Protective Role
Eupafolin's role in protecting skin keratinocytes against particulate pollutants highlights its potential for treating or preventing air pollutant-induced inflammatory skin diseases. It achieves this by inhibiting COX-2 expression and PGE2 production, showcasing its anti-inflammatory and antioxidant effects (Lee et al., 2016).
特性
IUPAC Name |
1-(5,6-dimethoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSOUHYSIPPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169320 | |
| Record name | Caleprunin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caleprunin B | |
CAS RN |
17249-61-5 | |
| Record name | Caleprunin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caleprunin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
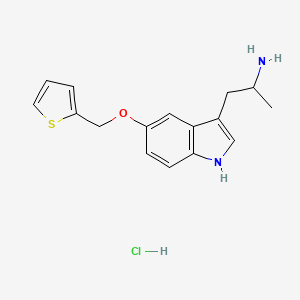
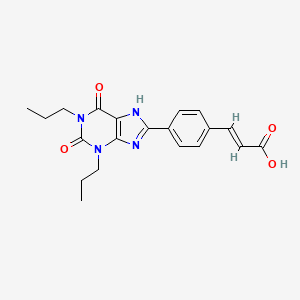
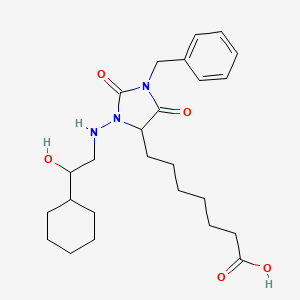
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)
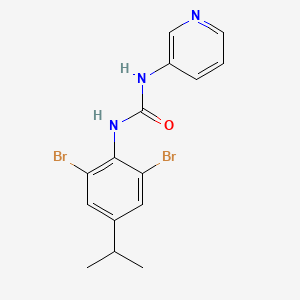
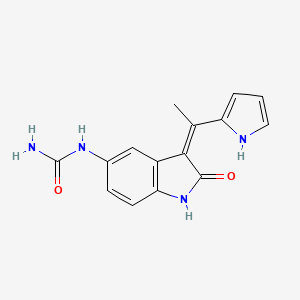
![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
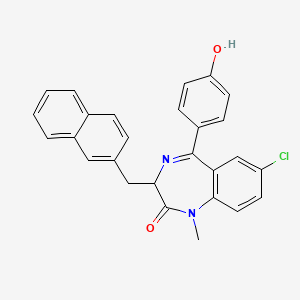

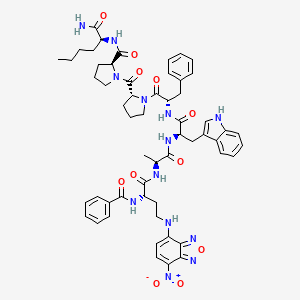
![(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline](/img/structure/B1668170.png)